![molecular formula C19H24N2O5S2 B2947877 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1396783-50-8](/img/structure/B2947877.png)
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
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Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
The synthesis and biochemical evaluation of benzenesulfonamide derivatives, including structures similar to the specified compound, have shown significant results in inhibiting enzymes and demonstrating potential in various biological activities. For instance, benzenesulfonamide derivatives have been explored as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. These compounds have shown the ability to increase kynurenic acid concentration in rat brains, indicating potential applications in studying neuronal injury pathophysiology (Röver et al., 1997).
Cytotoxicity and Tumor Specificity
Another study focused on the synthesis of new benzenesulfonamides that demonstrated interesting cytotoxic activities, crucial for anti-tumor activity studies. Some of these compounds strongly inhibited human carbonic anhydrase isoforms, indicating potential applications in developing anti-cancer therapies (Gul et al., 2016).
Photosensitizer Applications
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications in cancer treatment. These compounds' properties are significant for Type II mechanisms in treating cancer (Pişkin et al., 2020).
COX-2 Inhibition for Rheumatoid Arthritis
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has identified potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. One compound, JTE-522, has shown high selectivity and oral activity, indicating its potential for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Enzyme Inhibition and Antioxidant Potential
Sulfonamide hybrid Schiff bases have been synthesized and characterized, demonstrating significant enzyme inhibition potential against AChE and BChE enzymes, which are targets for Alzheimer's disease treatment. Some compounds also showed high antioxidant activity, further indicating their therapeutic potential (Kausar et al., 2019).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-19(22,16-7-3-2-4-8-16)15-20-28(25,26)18-11-9-17(10-12-18)21-13-5-6-14-27(21,23)24/h2-4,7-12,20,22H,5-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOJUJWZHLZDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
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